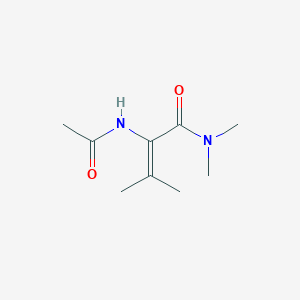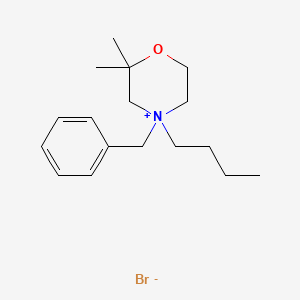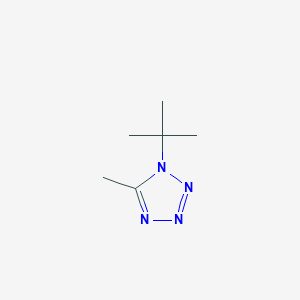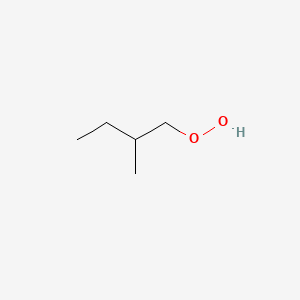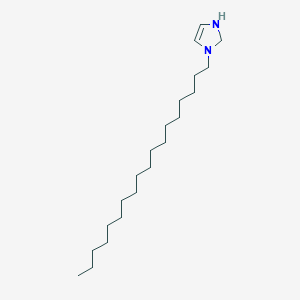
1-Octadecyl-2,3-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecyl-2,3-dihydro-1H-imidazole is a chemical compound with the molecular formula C21H42N2. It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by a long octadecyl chain attached to the imidazole ring, making it a fatty imidazoline derivative .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octadecyl-2,3-dihydro-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient for producing fatty imidazolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octadecyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The long octadecyl chain allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Octadecyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its cytotoxic effects against cancer cell lines.
Industry: Utilized in the production of surfactants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Octadecyl-2,3-dihydro-1H-imidazole involves its interaction with cellular membranes and enzymes. The long octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the imidazole ring can interact with various enzymes, inhibiting their activity and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Octadecyl-1H-imidazole
- 1,3-Dialkyl-2,3-dihydro-2-imino-1H-imidazole derivatives
- Fatty imidazolines derived from other fatty acids like decyl and dodecyl
Uniqueness: 1-Octadecyl-2,3-dihydro-1H-imidazole is unique due to its long octadecyl chain, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane-disrupting agents .
Eigenschaften
CAS-Nummer |
91834-91-2 |
|---|---|
Molekularformel |
C21H42N2 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
3-octadecyl-1,2-dihydroimidazole |
InChI |
InChI=1S/C21H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-20-18-22-21-23/h18,20,22H,2-17,19,21H2,1H3 |
InChI-Schlüssel |
PNYFLXCOMFVARV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1CNC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
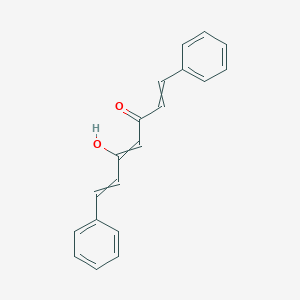


![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
